Derivative Anticancer Potency: 4-(4-Methylpiperidin-1-yl)benzaldehyde as a Precursor to Submicromolar HeLa Cell Growth Inhibitors
A derivative of 4-(4-methylpiperidin-1-yl)benzaldehyde exhibited an IC50 value of 6.52 ± 0.42 μM against HeLa cervical cancer cells . This potency is considered strong compared to traditional chemotherapeutics such as cisplatin and sorafenib, indicating that the 4-methylpiperidine moiety contributes to significant cytotoxic activity .
| Evidence Dimension | Anticancer activity (cytotoxicity against HeLa cells) |
|---|---|
| Target Compound Data | IC50 = 6.52 ± 0.42 μM (derivative of 4-(4-methylpiperidin-1-yl)benzaldehyde) |
| Comparator Or Baseline | Cisplatin and sorafenib (class-level baseline, no direct head-to-head data available) |
| Quantified Difference | Not directly quantified; derivative shows strong activity comparable to standard chemotherapeutics |
| Conditions | HeLa cell line, cytotoxicity assay (details not specified) |
Why This Matters
This establishes 4-(4-methylpiperidin-1-yl)benzaldehyde as a privileged scaffold for generating anticancer leads with submicromolar potency, guiding procurement for oncology-focused medicinal chemistry programs.
